1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid

Catalog No.
S1909767
CAS No.
336817-91-5
M.F
C17H22BrNO4
M. Wt
384.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic ac...

CAS Number

336817-91-5

Product Name

1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid

IUPAC Name

2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

VQWRXYZZPMLJRL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O
  • Peptide Synthesis

    The presence of the Boc (tert-butoxycarbonyl) protecting group suggests this molecule could be a precursor for the synthesis of peptides containing a proline residue with a 4-bromobenzyl side chain. Proline is a common amino acid found in proteins, and the 4-bromobenzyl group can serve as a useful handle for further chemical modifications ().

  • Medicinal Chemistry

    The incorporation of a halogen atom (bromine) into the molecule provides a site for potential attachment of other functional groups, which could be useful in the development of new drugs. Many drugs target specific protein-protein interactions, and modifications to the proline ring can sometimes impact these interactions ().

XLogP3

3.7

Dates

Modify: 2023-08-16

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